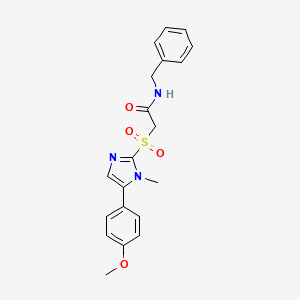

(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

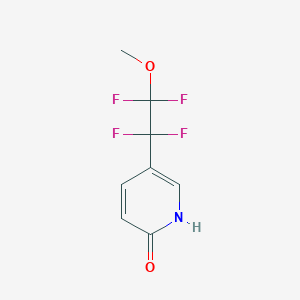

“(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one” is a chemical compound with the molecular formula C11H12BrNO2 . It is a monoclinic crystal structure .

Synthesis Analysis

The synthesis of this compound involves a suspension of “(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one” (1.0 mmol, 0.86 g) in toluene (4 mL). N,N–dimethylformamide dimethyl acetal (1.05 mL, 8.0 mmol) is added at 80 °C and stirred for 6 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by a monoclinic crystal structure with the following parameters: a = 7.5143(12) Å, b = 11.8968(15) Å, c = 12.9852(13) Å, β = 105.575(14)° .Applications De Recherche Scientifique

Synthesis of Derivative Compounds

- (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one has been utilized in the synthesis of various derivative compounds. For instance, it reacts with allyl bromide, prenyl bromide, benzyl bromide, and α,α’-dibromo-p-xylene to produce 3-allyl-, 3-prenyl-chromones, homoisoflavones, and bischromones respectively. These derivative compounds have potential applications in different fields of chemistry and material science (Panja, Maiti, & Bandyopadhyay, 2010).

Catalysis and Chemical Reactions

- This compound has been identified as an excellent ligand for copper-catalyzed N-arylation of azoles and amides with aryl halides under mild conditions. It demonstrates broad functional-group compatibility, making it a valuable reagent in organic synthesis (Cheng, Sun, Wan, & Sun, 2009).

Optical and Physicochemical Properties

- The compound has been explored for its optical properties. For instance, its electronic absorption and fluorescence spectra have been studied in solvents of different polarities, providing insights into its solvatochromic properties. Such studies are essential in understanding the material's behavior in various environments, which is crucial for its application in optical technologies (Khan, Asiri, & Aqlan, 2016).

Nonlinear Optical Material

- Investigations into the nonlinear optical absorption of novel chalcone derivative compounds, including those synthesized from (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, have shown potential applications in optical devices. The distinct absorption behavior under different laser intensities suggests possible use in optical limiters and other photonics applications (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

Pharmaceutical Research

- Although information on drug use and dosage is excluded, it's noteworthy that derivatives of this compound have been studied for their potential anti-cancer activity. For example, Ru(II) complexes with substituted chalcone ligands derived from this compound have shown significant activity against breast cancer cell lines. Such findings highlight the potential of this compound in the development of chemotherapeutic agents (Singh, Saxena, Dixit, Hamidullah, Singh, Singh, Arshad, & Konwar, 2016).

Propriétés

IUPAC Name |

(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUCSDNSVNQXSP-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=C(C=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid](/img/structure/B2394718.png)

![1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2394723.png)

![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide](/img/structure/B2394724.png)

![2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2394729.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)